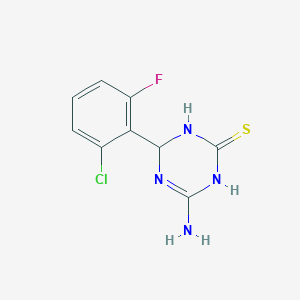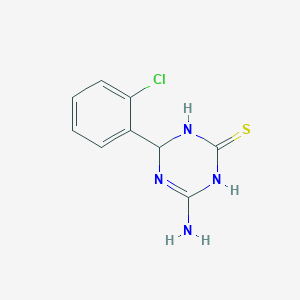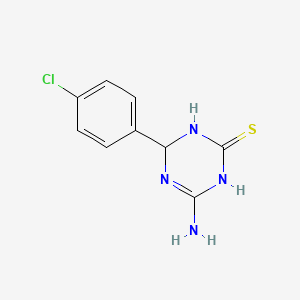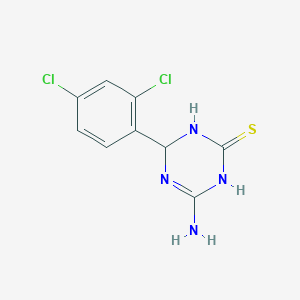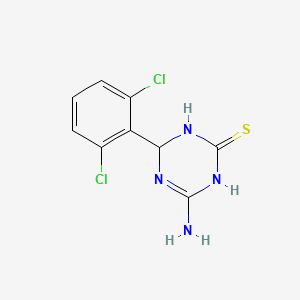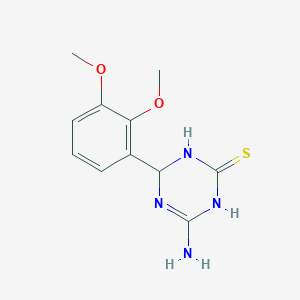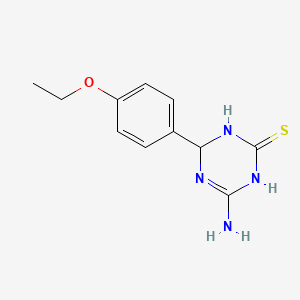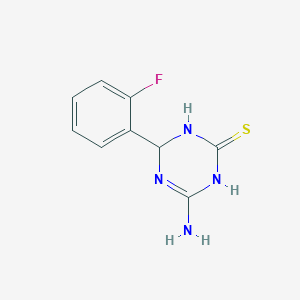![molecular formula C11H15N5S B3084071 4-Amino-6-[4-(dimethylamino)phenyl]-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142207-68-8](/img/structure/B3084071.png)
4-Amino-6-[4-(dimethylamino)phenyl]-1,6-dihydro-1,3,5-triazine-2-thiol
Descripción general
Descripción
4-Amino-6-[4-(dimethylamino)phenyl]-1,6-dihydro-1,3,5-triazine-2-thiol (4-ADT) is a small molecule that has been studied for its potential applications in scientific research. 4-ADT is a thiol-containing heterocyclic compound with an amine functional group. It is a versatile compound that can be used for a variety of purposes including synthesis, drug development, and biochemistry. It has been used to synthesize a variety of compounds, including antifungal agents, anti-cancer agents, and anti-inflammatory agents. In addition, 4-ADT has been used in a variety of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Photovoltaic Properties
The compound has been studied for its photovoltaic properties . The research focused on the synthesis, spectral characterization, and theoretical investigation of the photovoltaic properties of a similar compound . The study used density functional theory (DFT) along with time-dependent density functional theory (TD-DFT) to investigate the electronic, structural, reactivity, photophysical properties, and the photovoltaic properties .
Antimicrobial Activity
The compound has potential antimicrobial activity . A series of 4-(4-dimethylaminophenyl)pyridine derivatives were synthesized and tested for antimicrobial activity . Two of the derivatives were found to be highly active against M. luteum and C. tenuis test cultures .
Antitumor Activity
1,3,5-triazines, a class of compounds to which the given compound belongs, have shown antitumor activity . This suggests that the compound could potentially be used in cancer research and treatment .
Anticancer Activity
In addition to antitumor activity, 1,3,5-triazines have also demonstrated anticancer activity . This further supports the potential use of the compound in cancer research .
Antimalarial Activity
1,3,5-triazines have been found to possess antimalarial activity . This suggests that the compound could potentially be used in the development of antimalarial drugs .
Antiviral Activity
1,3,5-triazines have shown antiviral activity . This indicates that the compound could potentially be used in the development of antiviral drugs .
Mecanismo De Acción
Target of Action
Similar triazine derivatives have been investigated for their antimicrobial activity , suggesting that the compound may interact with microbial proteins or enzymes.
Mode of Action
It’s known that triazine derivatives can interact with various biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
Given the antimicrobial activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in microbes, such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
Based on the antimicrobial activity of similar compounds , it can be inferred that the compound may lead to the death of microbial cells by disrupting essential cellular processes.
Propiedades
IUPAC Name |
4-amino-2-[4-(dimethylamino)phenyl]-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5S/c1-16(2)8-5-3-7(4-6-8)9-13-10(12)15-11(17)14-9/h3-6,9H,1-2H3,(H4,12,13,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGWZUUFYNHQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2NC(=S)NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-[4-(dimethylamino)phenyl]-1,6-dihydro-1,3,5-triazine-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3084002.png)
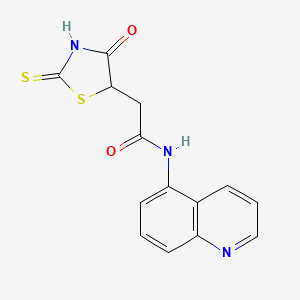
![4-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-3-methoxybenzoic acid](/img/structure/B3084018.png)
